phenacyl(triphenyl)phosphanium;hydrobromide

Description

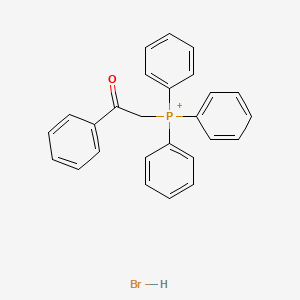

Phenacyl(triphenyl)phosphanium hydrobromide (PTPPB) is a quaternary phosphonium salt characterized by a phenacyl (aromatic ketone) group attached to a triphenylphosphonium core, with a bromide counterion. Its synthesis typically involves the quaternization of triphenylphosphine with phenacyl bromide under controlled conditions, a method analogous to the preparation of mitoFluo derivatives . PTPPB has garnered attention in organic catalysis, particularly in epoxy resin advancement, where its electron-withdrawing phenacyl group enhances reactivity compared to alkyl-substituted analogs . The compound’s structure imparts unique electronic and steric properties, making it a versatile intermediate in synthetic chemistry.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C26H23BrOP+ |

|---|---|

Molecular Weight |

462.3 g/mol |

IUPAC Name |

phenacyl(triphenyl)phosphanium;hydrobromide |

InChI |

InChI=1S/C26H22OP.BrH/c27-26(22-13-5-1-6-14-22)21-28(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;/h1-20H,21H2;1H/q+1; |

InChI Key |

AEHDSYHVTDJGDN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.Br |

Origin of Product |

United States |

Preparation Methods

Key Considerations

-

Acid Concentration : Concentrated HBr (48% aqueous) ensures rapid protonation of PPh, forming the reactive phosphonium intermediate.

-

Solvent Compatibility : Polar aprotic solvents like dioxane or acetonitrile stabilize the ionic intermediates, preventing hydrolysis.

-

Add 48% HBr (1 mL, 8.8 mmol) to a stirred solution of PPh (1.05 g, 4.0 mmol) in dioxane (8 mL).

-

Introduce phenacyl bromide (0.80 g, 4.0 mmol) and heat at 70°C for 12 hours.

-

Evaporate the solvent and recrystallize the product from ethanol.

Mechanistic Insights and Side Reactions

The formation of phenacyl(triphenyl)phosphanium hydrobromide is highly sensitive to reaction conditions:

Competing Pathways

-

Dehalogenation : In protic solvents (e.g., methanol), the intermediate bromophosphonium ion pair undergoes solvolysis, yielding acetophenone and triphenylphosphine oxide:

-

Ylide Formation : Under basic conditions, the phosphonium salt deprotonates to generate a reactive ylide, which participates in Wittig reactions:

Comparative Analysis of Synthetic Methods

Industrial and Laboratory-Scale Purification

Crude phenacyl(triphenyl)phosphanium hydrobromide is typically purified via:

Chemical Reactions Analysis

Reaction Mechanisms

The compound’s reactivity stems from the positive charge on the phosphorus center, enabling it to act as an electrophilic site.

Addition-Elimination Pathway :

In metal-free syntheses, the reaction proceeds via a two-step mechanism:

-

Nucleophilic Addition : Triphenylphosphine attacks the electrophilic carbon in phenacyl bromide, forming a zwitterionic intermediate.

-

Elimination : Bromide is expelled, restoring aromaticity and forming the phosphonium salt .

Phenol enhances the reaction by polarizing the C–Br bond, accelerating elimination .

Nucleophilic Substitution :

The compound can undergo nucleophilic displacement at the phosphorus center, facilitating transformations such as alkyl bromide formation from alcohols (e.g., using PS-TPP–CBr₄) .

Wittig-like Reactions

Phosphonium salts are central to the Wittig reaction, where they react with carbonyl compounds to form alkenes. While specific data for phenacyl(triphenyl)phosphanium hydrobromide is limited, analogous phosphonium salts (e.g., aryltriphenylphosphonium bromides) demonstrate this behavior .

Mechanism :

-

Betaine Formation : The phosphonium salt reacts with a carbonyl compound to form a betaine intermediate.

-

Elimination : The intermediate decomposes to yield an alkene and triphenylphosphine oxide .

Functional Group Tolerance

The compound tolerates functional groups such as hydroxymethyl, hydroxyphenyl, and carboxyl, enabling access to multifunctional derivatives . For example, hydrolysis of aryltriphenylphosphonium bromides yields aryldiphenylphosphines, which can be further reduced to phosphines .

Experimental Data and Tables

Table 1: Synthesis of Aryltriphenylphosphonium Bromides

| Aryl Bromide | Solvent | Yield |

|---|---|---|

| 4-Bromobiphenyl | Phenol | 92% |

| 4-Bromobiphenyl | Tetraline | <10% |

| 4-Bromobiphenyl | Ethoxybenzene | 6% |

This highlights phenol’s role in optimizing reaction yields .

Table 2: Conversion of Alcohols to Alkyl Bromides

| Alcohol | Reagent | Reaction Time | Yield |

|---|---|---|---|

| Primary alcohols | PS-TPP–CBr₄ | 5–40 min | High |

| Bulky alcohols | PS-TPP–CBr₄ | Extended heating | Moderate |

This demonstrates the utility of phosphonium salts in alkyl bromide synthesis .

Scientific Research Applications

Organic Synthesis

Reactivity and Functionalization

Phenacyl(triphenyl)phosphanium hydrobromide serves as a key reagent in organic synthesis. It is involved in several reaction types, including:

- Wittig Reactions : Used to form alkenes through the reaction of phosphonium salts with carbonyl compounds.

- Michael Additions : Facilitates the formation of carbon-carbon bonds in conjugate addition reactions.

- Asymmetric Synthesis : Acts as a catalyst in enantioselective reactions, enabling the synthesis of chiral compounds.

Table 1: Key Reactions Involving Phenacyl(Triphenyl)Phosphanium Hydrobromide

| Reaction Type | Description | Reference |

|---|---|---|

| Wittig Reaction | Formation of alkenes from carbonyl compounds | |

| Michael Addition | Carbon-carbon bond formation | |

| Asymmetric Synthesis | Enantioselective reactions |

Drug Delivery Systems

Mitochondrial Targeting

Recent studies highlight the use of triphenylphosphonium derivatives, including phenacyl(triphenyl)phosphanium hydrobromide, in drug delivery systems aimed at targeting mitochondria. The incorporation of this compound into liposomal formulations has shown promise in enhancing the delivery and efficacy of chemotherapeutic agents.

- Case Study : A study demonstrated that triphenylphosphonium-modified liposomes effectively targeted mitochondria in cancer cells, improving the cytotoxicity of encapsulated drugs like Paclitaxel. The modification reduced off-target effects while enhancing therapeutic efficacy1.

Material Science

Synthesis of Functional Materials

Phenacyl(triphenyl)phosphanium hydrobromide is utilized in the development of functional materials, particularly in creating phosphonium-based polymers and catalysts.

- Polymerization : This compound can initiate polymerization reactions, leading to the formation of new materials with unique properties.

- Catalytic Applications : It serves as a catalyst in various chemical transformations, contributing to the development of sustainable chemical processes.

Table 2: Applications in Material Science

Mechanism of Action

The mechanism of action of phenacyl(triphenyl)phosphanium;hydrobromide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The triphenylphosphine moiety can participate in nucleophilic substitution reactions, while the phenacyl group can undergo electrophilic addition reactions. The compound’s reactivity is influenced by the presence of the bromide ion, which can be easily displaced by other nucleophiles.

Comparison with Similar Compounds

Alkyl-Substituted Phosphonium Salts

Compounds such as decyl(triphenyl)phosphonium bromide (C10 chain) and dodecyl(triphenyl)phosphonium bromide (C12 chain) exhibit enhanced antibacterial activity against Acinetobacter baumannii due to increased hydrophobicity, which improves membrane disruption .

Ester- and Gallate-Substituted Derivatives

(Carbomethoxymethyl)triphenylphosphonium bromide () and gallate-triphenylphosphonium salts (e.g., TPP+-C10, ) feature ester or phenolic substituents. These groups enhance solubility in polar solvents and enable hydrogen bonding, which is critical for biological interactions. PTPPB’s ketone group offers intermediate polarity, balancing reactivity and solubility for cross-disciplinary applications.

Fluorinated and Electron-Withdrawing Groups

Fluorinated analogs like [10-(1,3-dioxo-isoindolyl)decyl]tris(trifluoromethylphenyl)phosphonium bromide () leverage electron-withdrawing trifluoromethyl groups to improve metabolic stability and target selectivity. While PTPPB lacks fluorine, its phenacyl group similarly withdraws electrons, facilitating nucleophilic reactions in catalytic cycles .

Catalytic Efficiency

In epoxy resin advancement, PTPPB demonstrates moderate catalytic activity but is outperformed by formyl-substituted phosphonium salts , which exhibit superior reactivity due to stronger electron-withdrawing effects .

Physicochemical Properties

- Solubility : PTPPB’s phenacyl group increases polarity compared to alkyl analogs, enhancing solubility in polar aprotic solvents like THF or DCM.

- Thermal Stability : Quaternary phosphonium salts generally degrade above 200°C, with stability influenced by substituent electronegativity .

Tabular Comparison of Key Compounds

Biological Activity

Phenacyl(triphenyl)phosphanium hydrobromide, also known as phenacyltriphenylphosphonium bromide, is a quaternary phosphonium salt characterized by its unique phenacyl substituent. This compound has garnered attention for its potential biological activities, particularly in the fields of organic chemistry and medicinal applications. This article explores its synthesis, biological interactions, and relevant case studies.

Chemical Structure and Properties

Phenacyl(triphenyl)phosphanium hydrobromide has the molecular formula CHBrP and features a triphenylphosphonium cation linked to a phenacyl group. The presence of the phenacyl moiety enhances its stability and reactivity, making it a valuable intermediate in organic synthesis, particularly in the formation of phosphonium ylids.

Synthesis Methods

The compound can be synthesized through various methods, including:

- Direct Quaternization : Reaction of triphenylphosphine with phenacyl bromide.

- Ylid Formation : Utilizing phosphonium salts in nucleophilic addition reactions with carbonyl compounds.

These methods allow for the production of phenacyl(triphenyl)phosphanium hydrobromide with high yields and purity.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative properties of triphenylphosphonium (TPP) derivatives, which include phenacyl(triphenyl)phosphanium hydrobromide. TPP cations have been shown to enhance the selectivity and efficiency of anticancer agents by promoting mitochondrial targeting.

A significant study evaluated various TPP-conjugated compounds for their cytotoxicity against human cancer cell lines, including:

- HST-116 (Colon Cancer)

- A375 (Melanoma)

- PC-3 (Prostate Cancer)

- T-47D (Breast Carcinoma)

The results indicated that TPP derivatives exhibited IC values less than 10 μM in many cases, demonstrating substantial cytotoxic effects on cancer cells while sparing non-malignant cells .

| Compound Type | IC (μM) | Target Cell Line |

|---|---|---|

| Propyl-TPP | 5 | HST-116 |

| Dodecyl-TPP | 250 | MCF-7 |

| Phenacyl-TPP | <10 | A375 |

The mechanism underlying the biological activity of phenacyl(triphenyl)phosphanium hydrobromide is primarily attributed to its ability to disrupt mitochondrial function. The TPP cation facilitates accumulation within mitochondria, leading to alterations in membrane potential and inhibition of ATP synthesis. This action induces oxidative stress and promotes apoptosis in cancer cells .

Case Studies

- Cytotoxicity Assessment : A study investigated the cytotoxic effects of TPP-conjugated compounds on various cancer cell lines using MTT assays. The results demonstrated a marked increase in cell death rates correlating with higher hydrophobicity of the alkyl chain linked to TPP .

- Developmental Toxicity Evaluation : In a sea urchin embryo model, phenacyl(triphenyl)phosphanium hydrobromide was assessed for developmental toxicity. The compound did not produce significant abnormalities, indicating a favorable safety profile for potential therapeutic applications .

- Structure-Activity Relationship Studies : Research focused on understanding how variations in the alkyl chain length of TPP derivatives influenced their biological activity. It was found that longer chains increased cytotoxicity against melanoma cells while minimizing effects on non-malignant cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for phenacyl(triphenyl)phosphanium hydrobromide, and how can purity be maximized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions, where phenacyl bromide reacts with triphenylphosphine in a polar aprotic solvent (e.g., acetonitrile) under reflux conditions. To improve yield, stoichiometric ratios should be optimized (e.g., 1:1.2 molar ratio of phenacyl bromide to triphenylphosphine), and inert gas purging (N₂/Ar) can minimize oxidation . Purification via recrystallization from ethanol or methanol is recommended, with monitoring by thin-layer chromatography (TLC) to confirm purity .

Q. Which spectroscopic techniques are essential for characterizing phenacyl(triphenyl)phosphanium hydrobromide?

- Methodological Answer :

- ¹H/³¹P NMR : Confirm the presence of the phosphonium moiety (³¹P signal ~20–25 ppm) and phenacyl group (aromatic protons at 7.5–8.0 ppm, methylene protons at ~5.0 ppm) .

- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M-Br]⁺ at m/z 381.2) and isotopic patterns consistent with bromine .

- FT-IR : Identify characteristic C=O stretching (~1700 cm⁻¹) and P-C aromatic bonds (~1450 cm⁻¹) .

Q. How should researchers handle discrepancies between theoretical and experimental melting points?

- Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. Differential Scanning Calorimetry (DSC) can distinguish between polymorphs, while elemental analysis (C, H, N) validates stoichiometry. If inconsistencies persist, recrystallization in alternative solvents (e.g., dichloromethane/hexane) may yield purer crystals .

Advanced Research Questions

Q. What strategies resolve contradictions between crystallographic data and spectroscopic results in phosphonium salts?

- Methodological Answer : Cross-validate using high-resolution X-ray crystallography (e.g., SHELXL refinement ) and solid-state NMR. For example, if crystallography suggests a distorted tetrahedral geometry but ³¹P NMR indicates symmetry, consider dynamic effects (e.g., lattice flexibility) or twinning in the crystal .

Q. How can computational modeling predict the reactivity of phenacyl(triphenyl)phosphanium hydrobromide in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states for nucleophilic attack or ligand-exchange processes. Compare computed activation energies with experimental kinetic data (e.g., rate constants from UV-Vis monitoring) to validate mechanistic pathways .

Q. What experimental designs mitigate decomposition of phosphonium salts under catalytic conditions?

- Methodological Answer : Use anaerobic reaction chambers for air-sensitive protocols. Stabilize the phosphonium center by introducing electron-withdrawing groups (e.g., nitro substituents) on the phenacyl moiety. Monitor decomposition via in-situ ³¹P NMR or HPLC .

Q. How does the counterion (Br⁻ vs. other halides) influence the solubility and catalytic activity of phenacyl(triphenyl)phosphanium salts?

- Methodological Answer : Conduct comparative solubility studies in aprotic solvents (DMF, DMSO) using gravimetric analysis. Assess catalytic efficiency in model reactions (e.g., Wittig olefination) by varying counterions (Cl⁻, BF₄⁻) and measuring turnover frequencies (TOF). Br⁻ often enhances solubility due to weaker ion pairing .

Data Contradiction Analysis

Q. How should researchers address inconsistent bioactivity data in phosphonium salt studies?

- Methodological Answer : Standardize assays using positive controls (e.g., MitoQ for mitochondrial targeting studies) and validate cell permeability via fluorescence microscopy with tagged derivatives. If cytotoxicity varies between cell lines, evaluate membrane potential differences using JC-1 dye .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.